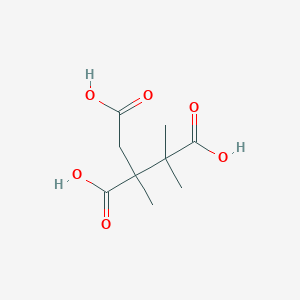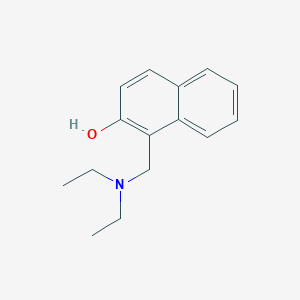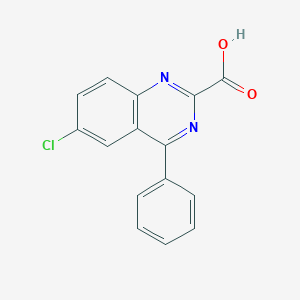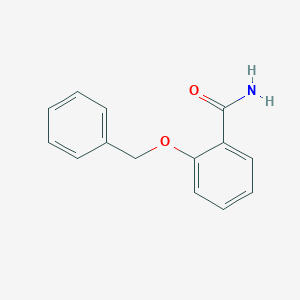
2-(Benzyloxy)benzamide
説明
2-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyloxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzamide typically involves the reaction of 2-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Hydroxybenzamide+Benzyl Bromide→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Benzyloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues.
類似化合物との比較
2-Hydroxybenzamide: Lacks the benzyloxy group, making it less hydrophobic.
Benzamide: The simplest form without any substituents on the benzene ring.
2-(Methoxy)benzamide: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and interactions.
Uniqueness: 2-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for developing new drugs and materials.
特性
IUPAC Name |
2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKNJUHXNDIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304458 | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29579-11-1 | |
| Record name | 29579-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzyloxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of 2-(Benzyloxy)benzamide derivatives?
A1: Research indicates that this compound derivatives exhibit inhibitory activity against specific proteins involved in various biological processes. One study identified them as antagonists of the Transient Receptor Potential Melastatin member 8 (TRPM8) [], a protein involved in cold and menthol sensation. Another study highlighted their potential as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) [], a kinase implicated in Parkinson's and Alzheimer's diseases.
Q2: How does the structure of this compound influence its activity?
A2: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a compound's biological activity. While the provided abstracts don't delve into specific SAR data for this compound, one study utilized multiple linear regression (MLR) and artificial neural network (ANN) methods to predict the IC50 values (a measure of potency) of these derivatives as SMS2 inhibitors []. This suggests that specific structural features within this class of molecules are essential for interacting with their targets and influencing their potency.
Q3: Besides biological activity, have any other applications for this compound and its derivatives been explored?
A3: Interestingly, a study explored the use of a this compound derivative as a ligand in the synthesis of terbium, neodymium, and yttrium complexes []. The resulting complexes exhibited distinct crystal structures and luminescent properties, highlighting the potential of this compound class in material science and coordination chemistry.
Q4: What computational chemistry approaches have been used to study this compound derivatives?
A4: Researchers employed both MLR and ANN methods to develop quantitative structure-activity relationship (QSAR) models for this compound derivatives as SMS2 inhibitors []. These computational models, utilizing molecular descriptors, demonstrated the ability to predict the biological activity of these compounds, offering a valuable tool for further development and optimization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


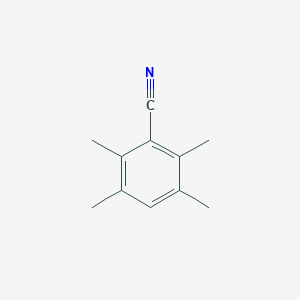
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
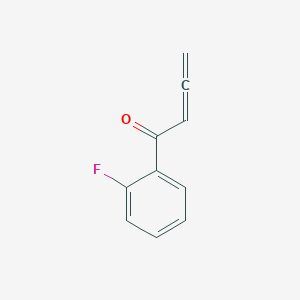
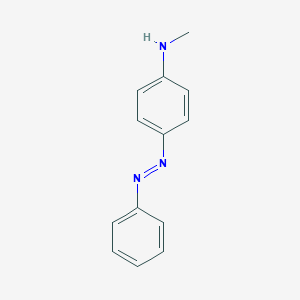
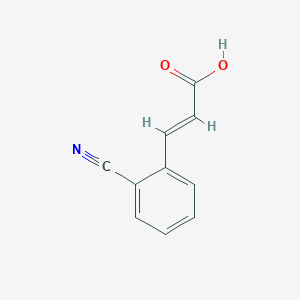


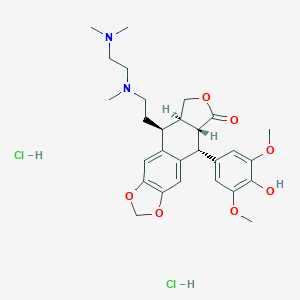
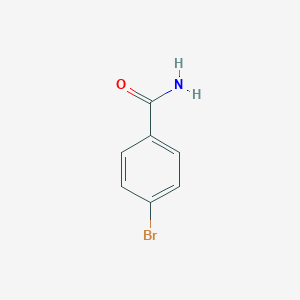

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
